4-[(E)-{3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-5-chloro-2-methoxyphenyl acetate
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Overview
Description
5-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids under acidic conditions.
Thiazolidine ring formation: This involves the reaction of the oxadiazole intermediate with thiourea and an appropriate aldehyde under basic conditions.
Final coupling: The final step involves coupling the thiazolidine intermediate with 5-chloro-2-methoxyphenyl acetate using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds.
Biology
In biological research, it can be used as a probe to study enzyme interactions due to its multiple functional groups.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The oxadiazole and thiazolidine rings can interact with enzymes, potentially inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-N-(2-CHLORO-4-NITRO-PHENYL)-2-METHOXY-BENZAMIDE
- 4-CHLORO-2-METHOXY-N-(2-NITROPHENYL)BENZAMIDE
Uniqueness
The presence of both oxadiazole and thiazolidine rings in 5-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE makes it unique compared to similar compounds
Properties
Molecular Formula |
C17H14ClN5O6S |
---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
[4-[(E)-[3-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-5-chloro-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H14ClN5O6S/c1-7(24)20-14-15(22-29-21-14)23-16(26)13(30-17(23)19)5-9-4-11(27-3)12(6-10(9)18)28-8(2)25/h4-6,19H,1-3H3,(H,20,21,24)/b13-5+,19-17? |
InChI Key |
PSYFQZDSOHMIHD-SRNIEEMRSA-N |
Isomeric SMILES |
CC(=O)NC1=NON=C1N2C(=O)/C(=C\C3=CC(=C(C=C3Cl)OC(=O)C)OC)/SC2=N |
Canonical SMILES |
CC(=O)NC1=NON=C1N2C(=O)C(=CC3=CC(=C(C=C3Cl)OC(=O)C)OC)SC2=N |
Origin of Product |
United States |
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